3-(5-Bromo-2-furanyl)-pyridine
Overview
Description
3-(5-Bromo-2-furanyl)-pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a 5-bromo-2-furanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-furanyl)-pyridine typically involves the coupling of a pyridine derivative with a brominated furan compound. One common method is the cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a brominated furan in the presence of a palladium catalyst . Another method includes the ring closure of 1,5-diketones to form the furan ring, followed by bromination and subsequent coupling with pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale cross-coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(5-Bromo-2-furanyl)-pyridine can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated furan or pyridine rings.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: 3-(5-Bromo-2-furanyl)-pyridine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds and coordination complexes .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the materials science field, this compound can be used in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-furanyl)-pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions with biological macromolecules .
Comparison with Similar Compounds
- Pyridine, 3-(5-chloro-2-furanyl)-
- Pyridine, 3-(5-methyl-2-furanyl)-
- Pyridine, 3-(5-nitro-2-furanyl)-
Comparison: 3-(5-Bromo-2-furanyl)-pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger and more polarizable atom compared to chlorine or methyl groups, which can affect the compound’s electronic properties and its ability to participate in halogen bonding . This makes this compound particularly useful in applications where specific electronic or steric effects are desired.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGAGBXAUXMXLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480818 | |
Record name | Pyridine, 3-(5-bromo-2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55484-31-6 | |
Record name | Pyridine, 3-(5-bromo-2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.